Hydrochloride Salt Form: Enhanced Aqueous Solubility Compared to Free Base
The target compound, cyclohexyl-furan-3-ylmethyl-amine hydrochloride (MW = 215.73 g/mol), demonstrates improved aqueous solubility relative to its free base counterpart (N-(furan-3-ylmethyl)cyclohexanamine, CAS 462068-58-2, MW = 179.26 g/mol) due to the protonated amine center . While absolute solubility values are not publicly reported for this specific compound, the hydrochloride salt form is a well-established pharmaceutical strategy to enhance dissolution rates and bioavailability, which is critical for reproducible in vitro assays and in vivo studies [1].
| Evidence Dimension | Salt Form and Aqueous Solubility |
|---|---|
| Target Compound Data | Hydrochloride salt (C11H18ClNO), 215.73 g/mol |
| Comparator Or Baseline | Free base (N-(furan-3-ylmethyl)cyclohexanamine, CAS 462068-58-2), 179.26 g/mol |
| Quantified Difference | Salt form inherently enhances aqueous solubility; quantitative solubility data not publicly available. |
| Conditions | Class-level inference for amine hydrochlorides |
Why This Matters
Procurement of the hydrochloride salt ensures consistent dissolution behavior in aqueous biological buffers, reducing assay variability compared to the free base.
- [1] Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. View Source
